

2-Methylphenethyl alcohol derivatives synthesis and applications

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Compound of Interest

Compound Name: **2-Methylphenethyl alcohol**

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An In-depth Technical Guide to the Synthesis and Applications of **2-Methylphenethyl Alcohol** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylphenethyl alcohol and its derivatives represent a class of organic compounds with significant potential across various scientific and industrial domains. As structural analogs of the widely occurring 2-phenylethanol, these compounds are explored for their unique biological activities and serve as valuable synthons in the development of novel therapeutic agents and specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of **2-methylphenethyl alcohol** derivatives, supported by detailed experimental protocols, quantitative data, and visual diagrams of relevant chemical and biological processes.

Synthesis of 2-Methylphenethyl Alcohol and Its Derivatives

The synthesis of the core structure, **2-methylphenethyl alcohol**, can be achieved through several methodologies. Subsequent derivatization allows for the exploration of a broad chemical space for various applications.

Synthesis via Reformatsky-type Reaction

A primary method for synthesizing **2-methylphenethyl alcohol** involves a Reformatsky-type reaction using 2-methylbenzyl chloride and formaldehyde with zinc dust as a reagent.^[1] This approach provides a reliable route to the core molecule.

Grignard Reaction

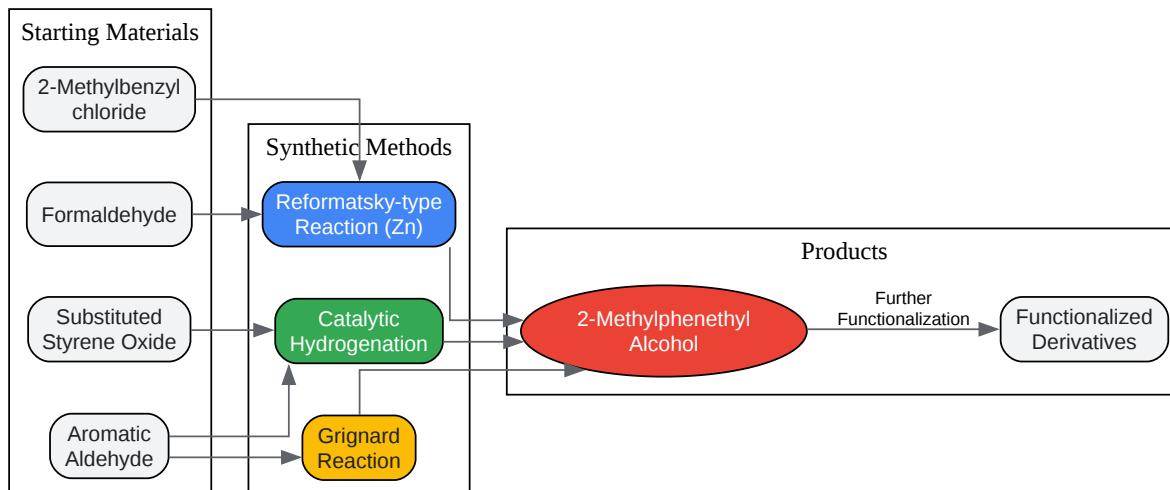
A classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols is the Grignard reaction. For phenethyl alcohols, this can involve the reaction of a phenylmagnesium bromide with an epoxide like ethylene oxide.^[2] This method is adaptable for creating derivatives by using substituted Grignard reagents or different epoxides. The general mechanism involves the nucleophilic attack of the Grignard reagent on a carbonyl carbon or an epoxide.^{[3][4][5][6]}

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds to alcohols.^[7] For instance, substituted oxiranes can be regioselectively hydrogenated to yield 2-phenylethanol derivatives.^[8] Similarly, α,β -unsaturated aldehydes can be selectively hydrogenated to produce the corresponding unsaturated alcohols, which can be valuable intermediates.^[9] Catalysts like Raney Nickel are effective for the hydrogenation of aldehydes and ketones to alcohols in aqueous media.^[10]

Asymmetric Synthesis

For applications in drug development, controlling stereochemistry is critical. Asymmetric synthesis provides a pathway to enantiomerically pure or enriched chiral alcohols.^{[11][12]} Methods like asymmetric allylboration of aldehydes and ketones can produce non-racemic homoallylic alcohols with high enantioselectivity.^[13] Biocatalytic methods, using enzymes such as ene-reductases, also offer a green and highly selective approach to producing chiral molecules like dimethyl 2-methylsuccinate, a related valuable building block.^[14]



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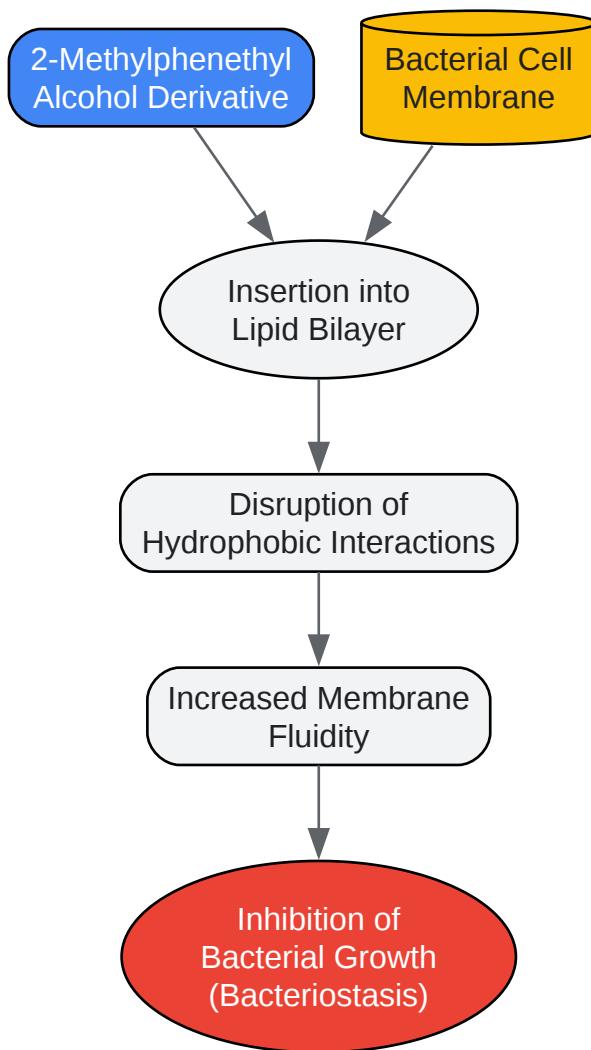
Caption: General synthetic pathways to **2-methylphenethyl alcohol** and its derivatives.

Applications and Biological Activities

Derivatives of the phenethyl alcohol scaffold are of significant interest, particularly in pharmacology due to their diverse biological activities.

Antimicrobial Activity

2-Phenylethanol (2-PEtOH) and its derivatives are known to possess bacteriostatic and bactericidal properties.^[15] Their amphipathic nature allows them to insert into the hydrophobic core of bacterial lipid bilayers.^[15] This disruption of the membrane's hydrophobic interactions leads to decreased lipid order and increased membrane fluidity, which is linked to their bacteriostatic activity.^[15] Studies have shown that the propensity of these molecules to partition into biomembranes correlates positively with their bacteriostatic effect against bacteria such as *E. coli*.^[15]



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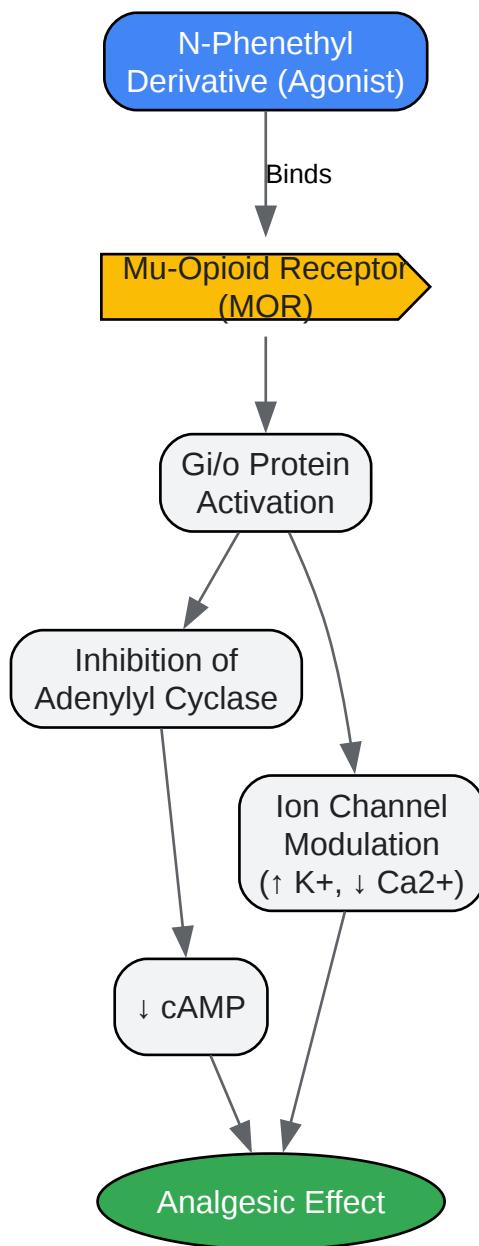
Caption: Proposed mechanism of bacteriostatic action via membrane disruption.

Antiviral Activity

2-Phenylethanol has demonstrated inhibitory effects on viral replication. Specifically, it has been shown to inhibit the biosynthesis of herpesvirus DNA in rabbit kidney cells.^[16] Studies indicate that cellular DNA synthesis is more sensitive to 2-phenylethanol than viral DNA synthesis. The compound acts as a non-competitive inhibitor of the cellular DNA-dependent DNA polymerase.^[16]

Opioid Receptor Modulation

The N-phenethyl moiety is a critical pharmacophore in opioid research. Derivatives of N-phenethylnormetazocine, a 6,7-benzomorphan, have been synthesized and evaluated as potent mu-opioid receptor (MOR) agonists.[17][18] Substitutions on the aromatic ring of the N-phenethyl group can significantly alter the potency and efficacy of these compounds, with some derivatives being 30 to 40 times more potent than morphine.[18] This highlights the potential of phenethyl derivatives in the development of novel analgesics with potentially improved side-effect profiles.[17][18]



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Caption: Simplified signaling pathway for a MOR agonist leading to analgesia.

Other Applications

Beyond pharmacology, **2-methylphenethyl alcohol** is recognized for its use as a fragrance ingredient, valued for its floral, rose-like odor.[19][20] It is also used as a biochemical for research purposes and as a starting material in various chemical syntheses.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of phenethyl alcohol and its derivatives.

Table 1: Synthesis Yields

Starting Material(s)	Product	Method	Yield (%)	Reference
2-Methylbenzyl chloride, Formaldehyde	2-Methylphenethyl alcohol	Reformatsky-type (Zn)	74%	[1]

| L-Phenylalanine (50 mM) | 2-Phenylethanol | Biocatalysis | 97% |[23] |

Table 2: Biological Activity Data

Compound / Derivative	Biological Target / Effect	Metric	Value	Reference
2- Phenylethanol (PEA)	Herpesvirus DNA Synthesis	IC50	0.65 mg/mL	[16]
2-Phenylethanol (PEA)	Cellular DNA Polymerase	Ki	0.83 mg/mL	[16]
LY2817412 (NOP Antagonist)	Nociceptin/Orpha nin FQ (NOP) Receptor	Ki	0.18 nM	[24]
LY2817412 (NOP Antagonist)	Nociceptin/Orpha nin FQ (NOP) Receptor	Kb	0.27 nM	[24]
N-(4- hydroxyphenethyl l)normetazocine	Mu-Opioid Receptor (MOR)	Potency vs. Morphine	~40x	[18]

| N-(2-fluorophenethyl)normetazocine | Mu-Opioid Receptor (MOR) | Potency vs. Morphine | ~30x | [18] |

Key Experimental Protocols

Protocol 1: Synthesis of 2-Methylphenethyl Alcohol via Reformatsky-type Reaction

Adapted from Bhatt et al., Synthetic Communications, 2017.[1]

Materials:

- 2-Methylbenzyl chloride (or benzyl chloride for phenethyl alcohol)
- Paraformaldehyde
- Zinc dust (Zn)

- 1,2-Dibromoethane
- Chlorotrimethylsilane
- Tetrahydrofuran (THF), anhydrous
- Saturated ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Sodium sulfate (Na₂SO₄), anhydrous
- Argon gas
- Schlenk flask, magnetic stirrer, heat gun, septum

Procedure:

- **Apparatus Preparation:** A two-neck Schlenk flask equipped with a magnetic stirring bar and septum is heated with a heat gun (to ~400 °C) for 10 minutes under high vacuum. The flask is then cooled to room temperature and flushed with argon three times.
- **Zinc Activation:** Add Zn-dust (2.0 equiv.) to the flask, followed by anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat the reaction mixture until ebullition occurs. Cool to room temperature. Add chlorotrimethylsilane (1 mol%) and heat again to ebullition. Cool to room temperature.
- **Organozinc Formation:** Add 2-methylbenzyl chloride (1.0 equiv.) as a solution in THF. Heat the mixture at 70 °C for 2 hours.
- **Reaction with Formaldehyde:** Cool the mixture to room temperature. Slowly add paraformaldehyde (3.0 equiv.). Heat the flask again at 70 °C for 6 hours.
- **Work-up:** Cool the solution to room temperature and quench the reaction by adding a saturated NH₄Cl solution.
- **Extraction:** Separate the phases and extract the aqueous layer with ethyl acetate.

- Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous Na_2SO_4 . Evaporate the solvents under reduced pressure.
- Isolation: Purify the residue by silica gel column chromatography using a suitable eluent (e.g., cyclohexane/ethyl acetate) to obtain the final product, **2-methylphenethyl alcohol**.

Protocol 2: General Procedure for Alcohol Synthesis via Grignard Reaction with an Aldehyde/Ketone

Materials:

- Aryl or alkyl halide (e.g., Phenylmagnesium bromide)
- Magnesium (Mg) turnings
- Anhydrous ether (e.g., diethyl ether or THF)
- Aldehyde or ketone
- Dilute acid (e.g., H_3O^+) for work-up

Procedure:

- Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react the aryl/alkyl halide with magnesium turnings in anhydrous ether to form the Grignard reagent ($\text{R}-\text{MgX}$).
- Nucleophilic Addition: Slowly add the aldehyde or ketone, dissolved in anhydrous ether, to the Grignard reagent solution at a controlled temperature (often $0\text{ }^\circ\text{C}$). The Grignard reagent's carbanion will attack the electrophilic carbonyl carbon.^[5]
- Quenching: After the reaction is complete, quench it by slowly adding a weak acid (e.g., aqueous NH_4Cl or dilute HCl) to protonate the resulting alkoxide.
- Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and remove the solvent under reduced pressure. Purify the resulting alcohol via distillation or column chromatography.

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